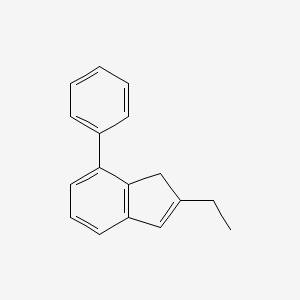

2-Ethyl-7-phenyl-1H-indene

描述

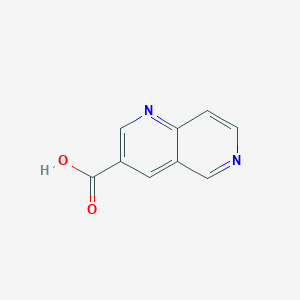

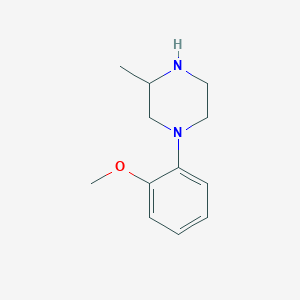

2-Ethyl-7-phenyl-1H-indene is a chemical compound with the molecular formula C17H16 . It has a molecular weight of 220.31 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-7-phenyl-1H-indene consists of a three-ring system with two six-membered rings and one five-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-7-phenyl-1H-indene are not detailed in the literature, general reactions of indene derivatives are known . For example, indene derivatives can undergo reactions such as cycloisomerization, carboannulation, and Suzuki coupling .Physical And Chemical Properties Analysis

2-Ethyl-7-phenyl-1H-indene has a predicted boiling point of 372.3±37.0 °C and a predicted density of 1.035±0.06 g/cm3 .科学研究应用

Chemical Synthesis and Structural Studies

2-Ethyl-7-phenyl-1H-indene and its derivatives have been explored in chemical synthesis. For instance, derivatives of 2-phenyl-1H-indene-1-one exhibit antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have been characterized using various spectroscopic techniques and analyzed through density functional theory (DFT) (El‐Sheshtawy & Baker, 2014).

Polymer Solar Cells

Indene derivatives are also significant in the field of solar energy. Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in polymer solar cells. It enhances the power conversion efficiency of the cells, providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li & Zhan, 2014).

Transition Metal Complexes

2-Phosphorus-substituted indenes, including variants of 2-ethyl-7-phenyl-1H-indene, are used in creating transition metal complexes. These compounds have been synthesized through various chemical reactions and analyzed for their potential in applications like organometallic chemistry (Kazul'kin et al., 2005).

Liquid Crystal Technology

5,6-Difluoro-1H-indene derivatives, related to 2-ethyl-7-phenyl-1H-indene, have been developed as novel core structures for liquid crystals. They exhibit high optical anisotropy and are useful in technologies requiring high nematic–isotropic transition temperature (Yokokoji, Shimizu & Inoue, 2009).

Material Science

In material science, indene derivatives are used in creating new polymers with interesting properties like thermoreversible polymerization/depolymerization and high solubility in organic solvents. Such materials are based on functionalized indene monomeric units and have potential applications in nanotechnology and polymer chemistry (Cappelli et al., 2007).

Metallocene Chemistry

2-Ethyl-7-phenyl-1H-indene derivatives are used in synthesizing metallocene complexes involving titanium and zirconium. These complexes, showing potential in polymerization processes, are synthesized by modifying the structures of indene molecules (Morton et al., 2014).

属性

IUPAC Name |

2-ethyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHSRTZOOWAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593571 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-7-phenyl-1H-indene | |

CAS RN |

154380-63-9 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)